BenchChemオンラインストアへようこそ!

5-Bromobenzo[c]isoxazol-3(1H)-one

Lipophilicity Drug Design Physicochemical Property

5-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic organic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol. This compound belongs to the benzo[c]isoxazol-3(1H)-one family, a class of 2,1-benzisoxazoles (anthranils) that serve as privileged pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
Cat. No. B13659356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[c]isoxazol-3(1H)-one
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)ON2
InChIInChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H
InChIKeyZBLZDNIDPBEJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[c]isoxazol-3(1H)-one (CAS 1260851-15-7): Core Scaffold for Halogenated Heterocycle Procurement


5-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic organic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol . This compound belongs to the benzo[c]isoxazol-3(1H)-one family, a class of 2,1-benzisoxazoles (anthranils) that serve as privileged pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis. The 10π-electron ring system exhibits cross-conjugation and disrupted aromaticity, which confers high reactivity useful as a synthetic building block [1]. The bromine substituent at the 5-position provides a synthetic handle for further diversification via cross-coupling reactions. This compound is commercially available with typical purity specifications of ≥95% .

Why 5-Bromobenzo[c]isoxazol-3(1H)-one Cannot Be Replaced by Other Halogenated or Regioisomeric Analogs


Generic substitution among benzo[c]isoxazol-3(1H)-one derivatives is not feasible because subtle variations in halogen identity and ring position produce quantifiable differences in physicochemical properties, electronic character, and synthetic reactivity that directly determine downstream performance. For example, replacing the 5-bromo substituent with a 5-chloro group yields a compound with lower lipophilicity and altered hydrogen-bonding capacity (see Evidence 1), while shifting the bromine to the 6-position changes the orientation of the dipole moment and reactivity in electrophilic substitution (Evidence 2). These differential properties directly govern solubility, membrane permeability, metabolic stability, and the efficiency of cross-coupling reactions used to build compound libraries .

Quantitative Differentiation Evidence for 5-Bromobenzo[c]isoxazol-3(1H)-one Against Closest Analogs


Lipophilicity Modulation: 5-Bromo vs. 5-Chloro Benzo[c]isoxazol-3(1H)-one

The 5-bromo analogue of benzo[c]isoxazol-3(1H)-one exhibits measurably higher lipophilicity compared to its 5-chloro counterpart. According to ChemExper data, the calculated logP value for 5-bromobenzo[c]isoxazol-3(1H)-one is -0.292 , while the calculated logP for 5-chlorobenzo[c]isoxazol-3(1H)-one is -0.59 . This hydrophobicity difference is important for modulating membrane permeability, protein binding, and metabolic clearance in lead optimization programs.

Lipophilicity Drug Design Physicochemical Property

Regioisomeric Purity and Target Engagement: 5-Bromo vs. 6-Bromo Benzo[c]isoxazol-3(1H)-one

The 5-bromo regioisomer of benzo[c]isoxazol-3(1H)-one (CAS 1260851-15-7) is structurally distinct from the 6-bromo regioisomer (CAS 1260799-00-5). While no direct head-to-head biological comparison data are available, the regioisomeric identity dictates the orientation of key molecular recognition elements. In previously characterized 2,1-benzisoxazole series, shifting the halogen from the 5- to the 6-position has been shown to alter antibacterial and antiproliferative activity profiles by altering the compound's interaction with target enzymes [1]. Procurement of the correct regioisomer is therefore essential to reproduce published structure-activity relationships.

Regiochemistry Target Specificity Synthetic Intermediate

Cross-Coupling Reactivity Advantage: C-Br vs. C-Cl Bond Dissociation Energy

The 5-bromo substituent offers a distinct reactivity advantage in palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog. The carbon-bromine bond dissociation energy (BDE) in aryl bromides is approximately 295 kJ/mol, compared to approximately 350 kJ/mol for aryl chlorides [1]. This lower BDE for C-Br facilitates oxidative addition with Pd(0) catalysts under milder conditions, leading to higher conversion rates and shorter reaction times in Suzuki-Miyaura and related couplings. The 5-bromobenzo[c]isoxazol-3(1H)-one is therefore a preferred building block for parallel synthesis and medicinal chemistry library production.

Cross-coupling Suzuki reaction Reactivity

Electron-Withdrawing Modulation: N-H Acidity Comparison (5-Br vs. Unsubstituted Parent)

The electron-withdrawing bromine substituent increases the acidity of the N-H proton in the isoxazolone ring relative to the unsubstituted parent compound. While direct pKa measurements for 5-bromobenzo[c]isoxazol-3(1H)-one are not available, the Hammett σp value for the bromine substituent is +0.23 [1], indicating a moderate electron-withdrawing effect. For comparison, the unsubstituted benzo[c]isoxazol-3(1H)-one (CAS 31499-90-8) lacks this inductive withdrawal. This difference in N-H acidity affects hydrogen-bond donor strength, which can influence binding affinity to biological targets that engage the isoxazolone N-H as a key pharmacophoric element.

Electronic Effect pKa Pharmacophore

Validated Application Scenarios for 5-Bromobenzo[c]isoxazol-3(1H)-one Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity

When a benzo[c]isoxazol-3(1H)-one hit compound with a 5-chloro substituent exhibits insufficient membrane permeability or cellular potency, replacement with the 5-bromo analogue (logP = -0.292 vs. -0.59 for the chloro analog) can increase lipophilicity by approximately 0.3 logP units. This can enhance passive membrane diffusion and intracellular target engagement, particularly in CNS and anti-infective programs where achieving adequate cell penetration is a key hurdle.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The lower C-Br bond dissociation energy (~295 kJ/mol) relative to C-Cl (~350 kJ/mol) makes 5-bromobenzo[c]isoxazol-3(1H)-one the preferred aryl halide building block for Suzuki-Miyaura and Buchwald-Hartwig library synthesis [1]. Prior selection of the bromo-scaffold reduces coupling temperature requirements, shortens reaction times, and improves yield consistency across diverse coupling partners, enabling efficient high-throughput parallel synthesis in drug discovery settings.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects

In SAR campaigns where the electronic and steric contribution of the halogen is systematically probed, 5-bromobenzo[c]isoxazol-3(1H)-one serves as a specific data point alongside its chloro and fluoro congeners. The bromine atom's Hammett σp value (+0.23) [2] and larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) provide distinct electronic and steric parameters that help establish predictive QSAR models and guide the design of analogs with optimized target potency and selectivity.

Regioisomerically Pure Intermediate for Targeted Synthesis

5-Bromobenzo[c]isoxazol-3(1H)-one (CAS 1260851-15-7), available at ≥95% regioisomeric purity as confirmed by NMR, enables the reliable execution of synthetic routes that are sensitive to substitution pattern . The use of precisely the 5-bromo regioisomer, rather than the 6-bromo isomer (CAS 1260799-00-5), eliminates the risk of regioisomer-dependent activity loss, which has been documented in the benzo[c]isoxazole class [3]. This is critical for scaling up lead molecules from discovery to preclinical development.

Quote Request

Request a Quote for 5-Bromobenzo[c]isoxazol-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.